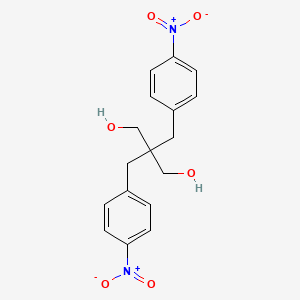
2,2-Bis(4-nitrobenzyl)-1,3-propandiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a 1,3-propanediol backbone. This compound is notable for its potential applications in various fields, including chemistry, biology, and materials science. The presence of nitro groups on the phenyl rings imparts unique chemical properties to the compound, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol typically involves the reaction of 4-nitrobenzyl chloride with 1,3-propanediol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol attack the electrophilic carbon atoms of the 4-nitrobenzyl chloride, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-nitrobenzyl chloride, 1,3-propanediol, base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Anhydrous conditions, typically using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: The reaction is usually carried out at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents (e.g., acylation with acyl chlorides).
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst
Reduction: Potassium permanganate, chromium trioxide
Substitution: Acyl chlorides, bases (e.g., pyridine)
Major Products Formed
Reduction: 2,2-Bis[(4-aminophenyl)methyl]-1,3-propanediol
Oxidation: Corresponding aldehydes or carboxylic acids
Substitution: Various esters or ethers depending on the substituent introduced
科学研究应用
2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Potential applications in the development of biologically active compounds. The nitro groups can be reduced to amines, which are common motifs in pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
作用机制
The mechanism of action of 2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol depends on the specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The nitro groups can undergo reduction to form amines, which can then participate in hydrogen bonding or electrostatic interactions with biological macromolecules.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can interact with cell surface receptors, modulating signal transduction pathways.
相似化合物的比较
Similar Compounds
2,2-Bis[(4-aminophenyl)methyl]-1,3-propanediol: Similar structure but with amine groups instead of nitro groups.
2,2-Bis[(4-methoxyphenyl)methyl]-1,3-propanediol: Similar structure but with methoxy groups instead of nitro groups.
2,2-Bis[(4-chlorophenyl)methyl]-1,3-propanediol: Similar structure but with chloro groups instead of nitro groups.
Uniqueness
2,2-Bis[(4-nitrophenyl)methyl]-1,3-propanediol is unique due to the presence of nitro groups, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
653307-42-7 |
|---|---|
分子式 |
C17H18N2O6 |
分子量 |
346.3 g/mol |
IUPAC 名称 |
2,2-bis[(4-nitrophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C17H18N2O6/c20-11-17(12-21,9-13-1-5-15(6-2-13)18(22)23)10-14-3-7-16(8-4-14)19(24)25/h1-8,20-21H,9-12H2 |
InChI 键 |
XGCHSSKZHJAWID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)[N+](=O)[O-])(CO)CO)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


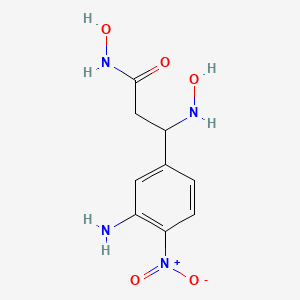




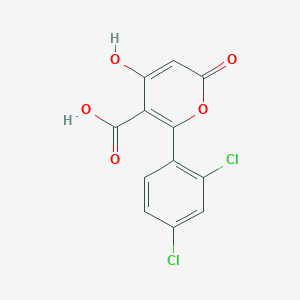
![tert-Butyl 2-(5-bromo-1,3,4-thiadiazol-2-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13983710.png)
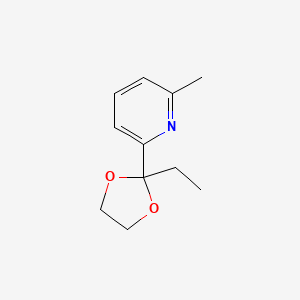
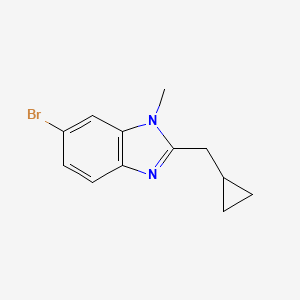
![Fmoc-(s)-3-amino-2-([1,1'-biphenyl]-4-ylmethyl)propanoic acid](/img/structure/B13983720.png)
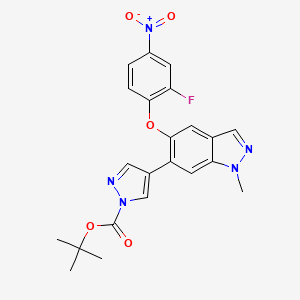


![1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13983749.png)
